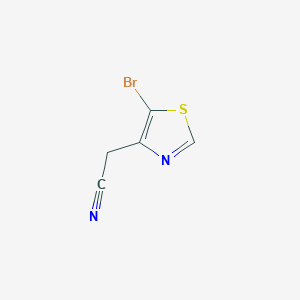
2-(5-溴-1,3-噻唑-4-基)乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile” is a chemical compound with the CAS Number: 1909319-59-0 . It has a molecular weight of 203.06 . The IUPAC name for this compound is 2-(5-bromothiazol-4-yl)acetonitrile . It is a powder in its physical form .
Synthesis Analysis
The synthesis of thiazole derivatives, including “2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile”, has been a subject of research for many years . The solvent, temperature, and the molar ratio of the reactants may all play a critical role in the reaction pathway .Molecular Structure Analysis
The InChI code for “2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile” is 1S/C5H3BrN2S/c6-5-4(1-2-7)8-3-9-5/h3H,1H2 . This indicates that the compound contains carbon, hydrogen, bromine, nitrogen, and sulfur atoms .Chemical Reactions Analysis
Thiazole derivatives have been observed to undergo various chemical reactions . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
“2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile” is a powder in its physical form . It is stored at a temperature of 4 degrees Celsius .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile, focusing on six unique fields:
Antimicrobial Agents
2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile has shown potential as a precursor in the synthesis of antimicrobial agents. Thiazole derivatives are known for their broad-spectrum antimicrobial activities, including antibacterial and antifungal properties . This compound can be modified to enhance its efficacy against various microbial strains, making it a valuable candidate in the development of new antibiotics.
Anticancer Research
Thiazole-based compounds, including 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile, are being explored for their anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth . Research has focused on synthesizing derivatives that target specific cancer cell lines, potentially leading to more effective and less toxic cancer therapies.
Anti-inflammatory Agents
The anti-inflammatory potential of thiazole derivatives is well-documented. 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile can be used as a building block in the synthesis of anti-inflammatory drugs . These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, providing relief from inflammatory conditions such as arthritis and other chronic inflammatory diseases.
Neuroprotective Agents
Research has indicated that thiazole derivatives may have neuroprotective effects, which can be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile can be utilized in the development of compounds that protect neurons from oxidative stress and apoptosis, potentially slowing the progression of these diseases.
Antiviral Agents
The antiviral properties of thiazole derivatives are being investigated, with some compounds showing activity against viruses such as HIV and influenza . 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile can be a key intermediate in the synthesis of antiviral drugs that inhibit viral replication and enhance the immune response.
Agricultural Chemicals
In agriculture, thiazole derivatives are used as fungicides and herbicides . 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile can be employed in the synthesis of agrochemicals that protect crops from fungal infections and control weed growth, thereby improving crop yield and quality.
These applications highlight the versatility and importance of 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives
安全和危害
The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
未来方向
作用机制
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biological targets due to their aromaticity, which is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic and nucleophilic substitutions .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, potentially leading to various molecular and cellular effects .
Action Environment
The solubility properties of thiazole compounds may be influenced by environmental factors such as ph and temperature .
属性
IUPAC Name |
2-(5-bromo-1,3-thiazol-4-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-5-4(1-2-7)8-3-9-5/h3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQKRPSHCFXLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)Br)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-1,3-thiazol-4-yl)acetonitrile | |
CAS RN |
1909319-59-0 |
Source


|
| Record name | 2-(5-bromo-1,3-thiazol-4-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)



![N-(1-cyano-3-methylcyclohexyl)-2-[(4-cyanophenyl)formamido]acetamide](/img/structure/B2480033.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2480039.png)



![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2480046.png)

